molecular formula C23H16N2O2S B4649836 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one

4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one

Cat. No. B4649836
M. Wt: 384.5 g/mol
InChI Key: RVFVWXXUANAJEI-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as BITC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of STAT3, a transcription factor that is involved in cell growth and survival. Additionally, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to induce the expression of various genes involved in apoptosis, including p53 and Bax.
Biochemical and Physiological Effects:
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have a number of biochemical and physiological effects. In cancer cells, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to inhibit cell growth and induce apoptosis, as well as inhibit the activity of various enzymes involved in cancer cell metabolism. In neuroprotection, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have antioxidant and anti-inflammatory properties, which may help prevent oxidative stress and inflammation in the brain. 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity against various bacteria and fungi, which may help prevent infections.

Advantages and Limitations for Lab Experiments

4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has several advantages as a research tool. It is relatively easy to synthesize, and is stable under a wide range of conditions. Additionally, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have low toxicity in animal studies, making it a safe candidate for further research. However, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one does have some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of new cancer therapies based on 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one. Researchers are also exploring the potential of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one in neuroprotection and the prevention of neurodegenerative diseases. Additionally, there is interest in using 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one as a natural preservative in food and other products, due to its antimicrobial properties. Further research is needed to fully understand the potential applications of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one in these and other fields.

Scientific Research Applications

4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have antioxidant and anti-inflammatory properties, which may help prevent neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(4E)-4-[(1-benzylindol-3-yl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2S/c26-23-19(24-22(27-23)21-11-6-12-28-21)13-17-15-25(14-16-7-2-1-3-8-16)20-10-5-4-9-18(17)20/h1-13,15H,14H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFVWXXUANAJEI-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)OC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[(1-benzylindol-3-yl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one

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